molecular formula C18H30O3 B039038 12,13-Eoda CAS No. 114488-95-8

12,13-Eoda

Cat. No.: B039038
CAS No.: 114488-95-8
M. Wt: 294.4 g/mol
InChI Key: ZFVKKBAQVWQQHP-MEQKAPTFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the oxylipin family, which are oxygenated derivatives of fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.

Scientific Research Applications

(13S)-12,13-epoxyoctadeca-9,11-dienoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid typically involves the oxidation of linoleic acid. The process begins with the enzymatic action of lipoxygenases, which convert linoleic acid to hydroperoxy derivatives. These intermediates are then further processed to form the epoxy derivatives under specific reaction conditions .

Industrial Production Methods

Industrial production of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid often involves biotechnological methods, utilizing microbial or plant-based lipoxygenases to catalyze the oxidation of linoleic acid. This method is preferred due to its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

(13S)-12,13-epoxyoctadeca-9,11-dienoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of (13S)-12,13-epoxyoctadeca-9,11-dienoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(13S)-12,13-epoxyoctadeca-9,11-dienoic acid is unique due to its specific epoxy group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. Its role in modulating inflammation and cell signaling pathways makes it a compound of significant interest in both basic and applied research .

Properties

CAS No.

114488-95-8

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

(E,11Z)-11-[(3S)-3-pentyloxiran-2-ylidene]undec-9-enoic acid

InChI

InChI=1S/C18H30O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,14,16H,2-7,9-10,12-13,15H2,1H3,(H,19,20)/b11-8+,17-14-/t16-/m0/s1

InChI Key

ZFVKKBAQVWQQHP-MEQKAPTFSA-N

Isomeric SMILES

CCCCC[C@H]1/C(=C/C=C/CCCCCCCC(=O)O)/O1

SMILES

CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1

Canonical SMILES

CCCCCC1C(=CC=CCCCCCCCC(=O)O)O1

Synonyms

12,13-EODA
12,13-epoxy-9(2),11-octadecadienoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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